(6-Bromo-4-iodopyridin-3-yl)methanol
Description
Properties
Molecular Formula |
C6H5BrINO |
|---|---|
Molecular Weight |
313.92 g/mol |
IUPAC Name |
(6-bromo-4-iodopyridin-3-yl)methanol |
InChI |
InChI=1S/C6H5BrINO/c7-6-1-5(8)4(3-10)2-9-6/h1-2,10H,3H2 |
InChI Key |
CQGXZXSQUVKYDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Br)CO)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogen-Substituted Pyridine Methanol Derivatives
(a) (6-Bromo-4-chloropyridin-3-yl)methanol (CAS 1585960-86-6)
- Structural Differences : Chlorine replaces iodine at the 4-position.
- Molecular Weight : 222.47 g/mol (vs. ~314 g/mol estimated for the iodo analog) .
- Reactivity : Chlorine is less polarizable than iodine, making it a poorer leaving group in nucleophilic substitution or Suzuki-Miyaura couplings.
- Applications : Used as an intermediate in drug synthesis; the bromo-chloro combination allows selective functionalization .
- Safety : Hazard statements include H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
(b) (6-Bromo-4-methoxypyridin-3-yl)methanol (CAS 1805149-41-0)
- Structural Differences : Methoxy (-OCH₃) replaces iodine at the 4-position.
- Applications : Likely used in medicinal chemistry for its balanced lipophilicity and hydrogen-bonding capacity .
Positional Isomers and Heterocyclic Derivatives
(a) (6-Bromo-2-methoxypyridin-3-yl)methanol (CAS 1802489-60-6)
- Structural Differences : Methoxy group at the 2-position instead of 4-iodo.
- Reactivity : Proximity of the methoxy group to the hydroxymethyl may sterically hinder reactions at the 3-position.
- Applications : Positional isomerism could influence binding affinity in target proteins .
(b) (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol
- Structural Differences: Fluorine at the 6-position of pyridine, with a pyrrolidinyl-methanol side chain.
- Applications : The fluorine atom enhances metabolic stability, making this compound relevant in CNS drug development .
Preparation Methods
Sequential Bromination and Iodination
A common approach involves introducing bromine and iodine sequentially to a pyridine precursor. For example, 3-hydroxymethylpyridine can undergo electrophilic substitution:
-
Bromination : Treatment with in under radical conditions yields 6-bromo-3-hydroxymethylpyridine.
-
Iodination : Subsequent iodination using in the presence of a Lewis acid (e.g., ) introduces iodine at the 4-position.
Key Data :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Bromination | NBS, , 80°C, 12 h | 65–70% | , |
| Iodination | NIS, , DCM, 25°C, 6 h | 55–60% | , |
This method is limited by regioselectivity challenges, as competing halogenation at other positions may occur.
Metal-Catalyzed Cross-Coupling Strategies
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling enables precise halogen placement. Starting with 3-hydroxymethyl-4-iodopyridine , bromine is introduced via coupling with a brominated boronic acid:
Ullmann-Type Coupling
Copper-mediated coupling can install iodine post-bromination:
Advantage : Improved regioselectivity compared to electrophilic methods.
Reductive Alkylation Pathways
Aldehyde Reduction
A two-step process involves:
-
Oxidation : Converting a methyl group to an aldehyde using (DMP).
-
Reduction : Reducing the aldehyde to a hydroxymethyl group with .
Example :
| Step | Substrate | Reagents/Conditions | Yield |
|---|---|---|---|
| Oxidation | 6-Bromo-4-iodopicolinaldehyde | DMP, DCM, 0°C → 25°C, 14 h | 69.4% |
| Reduction | Resulting aldehyde | , MeOH/THF, 0°C → 25°C, 2 h | 90% |
Protection/Deprotection Strategies
Boc-Protected Intermediates
To prevent oxidation of the hydroxymethyl group during iodination:
Data :
| Step | Yield |
|---|---|
| Protection | 85% |
| Iodination | 70% |
| Deprotection | 95% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Direct Halogenation | Simple reagents | Regioselectivity issues | 55–70% |
| Suzuki Coupling | High precision | Requires boronic acids | 75–80% |
| Reductive Alkylation | Mild conditions | Multi-step process | 60–90% |
| Protection/Deprotection | Stability control | Additional steps | 70–95% |
Challenges and Optimization
-
Regioselectivity : Electron-withdrawing groups (e.g., hydroxymethyl) direct halogens to specific positions, but competing reactions may occur.
-
Stability : The hydroxymethyl group is prone to oxidation; inert atmospheres (N) are critical during synthesis,.
-
Scalability : Metal-catalyzed methods (e.g., Pd/Cu) face cost barriers but offer higher yields, .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (6-Bromo-4-iodopyridin-3-yl)methanol, and what reaction conditions optimize yield?
- Methodology :
- Halogenation Strategies : Introduce bromo and iodo groups via sequential halogenation. For example, use nucleophilic aromatic substitution (SNAr) with CuI or Pd catalysts for iodine introduction, followed by bromination using N-bromosuccinimide (NBS) under radical conditions .
- Key Reaction Conditions : Optimize solvent polarity (e.g., DMF or DMSO) to stabilize intermediates. Reflux in ethanol with ammonium acetate (as a catalyst) at 80–100°C for 10–20 hours, as demonstrated in analogous pyridine derivative syntheses .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from DMF/ethanol (1:2) to isolate the product .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodology :
- NMR Analysis : Assign peaks using -NMR (e.g., δ 2.45–2.49 ppm for methyl groups) and -NMR (e.g., δ 35–40 ppm for aliphatic carbons) .
- Mass Spectrometry : Confirm molecular weight via GC-MS or LC-MS (e.g., EI-MS m/z 310–330 range for bromo/iodo pyridines) .
- X-ray Crystallography : Use SHELX software (SHELXS/SHELXL) for structure refinement. Optimize data collection at low temperatures (100 K) to reduce thermal motion artifacts .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data when synthesizing this compound derivatives?
- Methodology :
- Data Triangulation : Cross-validate NMR, MS, and X-ray results. For example, discrepancies in -NMR integration may indicate residual solvents or byproducts; repeat purification and analysis .
- Dynamic Light Scattering (DLS) : Assess sample homogeneity if unexpected peaks arise in spectroscopic data .
- Theoretical Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) to confirm assignments .
Q. How does the electronic effect of bromo and iodo substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodology :
- Electron-Withdrawing Effects : The iodo group’s polarizability enhances oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura), while bromo substituents act as leaving groups in SNAr reactions. Compare reaction rates using kinetic studies (e.g., UV-Vis monitoring) .
- Competitive Experiments : Perform reactions with controlled substituents (e.g., 6-Bromo-4-chloro vs. 6-Iodo-4-bromo analogs) to isolate electronic vs. steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
